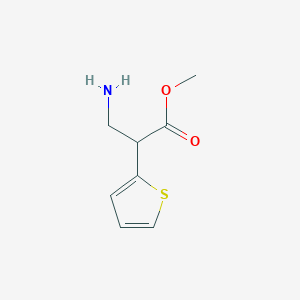

Methyl 3-amino-2-(thiophen-2-yl)propanoate

Description

Methyl 3-amino-2-(thiophen-2-yl)propanoate is a small organic molecule featuring a thiophene ring (a sulfur-containing aromatic heterocycle) attached to a propanoate backbone with an amino group at the β-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery. The thiophene moiety contributes to electronic properties, making it relevant in materials science, while the amino group enhances reactivity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

methyl 3-amino-2-thiophen-2-ylpropanoate |

InChI |

InChI=1S/C8H11NO2S/c1-11-8(10)6(5-9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 |

InChI Key |

IYUKITPRPFGSSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CN)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(thiophen-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and methylamine.

Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl thiophene-2-carboxylate.

Amination: The methyl thiophene-2-carboxylate is then subjected to amination using methylamine under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-amino-2-(thiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Methyl 3-amino-2-(thiophen-2-yl)propanol.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-amino-2-(thiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Methyl 3-amino-2-(thiophen-2-yl)propanoate and Analogs

Functional Group Modifications

Amino vs. Ketone Groups

This makes S10 suitable for nucleophilic additions or condensations, such as forming pyrrole or pyridine derivatives . In contrast, the amino group in the target compound enables peptide coupling, as seen in MPI15b synthesis .

Thiophene vs. Phenyl/Chlorophenyl Substitutions

Thiophene’s sulfur atom and aromaticity impart distinct electronic properties compared to phenyl rings. However, the thiophene-containing analog may offer better π-π stacking in materials science applications .

Physicochemical Properties

- Solubility: The amino group in the target compound increases water solubility compared to nonpolar analogs like Methyl 3-oxo-2-(thiophen-2-yl)propanoate.

- Thermal Stability : Thiophene-containing compounds generally exhibit higher thermal stability than aliphatic analogs, making them suitable for high-temperature material processing .

Biological Activity

Methyl 3-amino-2-(thiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its bioactivity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a thiophene ring, an amino group, and a methyl ester functional group. Its molecular formula is , with a molar mass of approximately 189.24 g/mol. The presence of the thiophene moiety enhances its interaction with biological targets due to unique electronic properties.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the amino group and engage in π-π interactions via the thiophene ring. These interactions can modulate the activity of various enzymes and receptors, leading to significant biological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial effects. Research suggests that compounds with similar structures have shown effectiveness against a variety of bacteria and fungi, making this compound a candidate for further investigation in antimicrobial applications.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. It may act on specific pathways involved in inflammation, potentially serving as a therapeutic agent for inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer studies. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values against these cell lines were found to be in the range of 5.1–22.08 µM, indicating significant antiproliferative activity .

Case Studies and Research Findings

- Antioxidant Activity : A study evaluating various derivatives found that modifications to the thiophene structure could enhance antioxidant capabilities, suggesting that this compound might also possess similar properties .

- Cytotoxicity Studies : Research indicated that certain analogs exhibited cytotoxic effects against cancer cell lines at low concentrations, emphasizing the need for detailed studies on this compound's efficacy and safety profile .

Summary of Biological Activities

| Biological Activity | Description | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Not specified |

| Anti-inflammatory | Potential therapeutic agent for inflammation | Not specified |

| Anticancer | Inhibits proliferation in cancer cell lines | 5.1–22.08 µM |

| Antioxidant | Possible enhancement through structural modification | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.